

Application Notes and Protocols for the Synthesis of Samidorphan L-malate

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Compound of Interest

Compound Name: Samidorphan L-malate

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Abstract

This document provides a detailed protocol for the synthesis of Samidorphan and its subsequent conversion to **Samidorphan L-malate**. The synthesis commences with the commercially available opiate, naltrexone, and proceeds through a multi-step pathway involving protection, triflate formation, palladium-mediated aminocarbonylation, deprotection, and reductive cleavage. The final step involves the formation of the L-malate salt. This protocol is intended for research and development purposes.

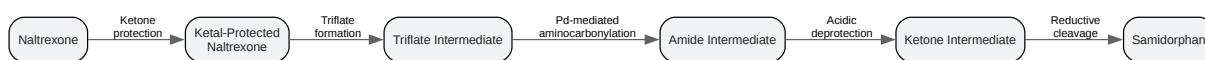
Introduction

Samidorphan is a potent opioid receptor antagonist, primarily acting on the μ -opioid receptor.[1][2][3] It is a key component of LYBALVI®, an FDA-approved medication in combination with olanzapine for the treatment of schizophrenia and bipolar I disorder.[1][4][5] The co-formulation with Samidorphan mitigates the weight gain often associated with olanzapine.[1] The chemical name for Samidorphan is 17-(cyclopropylmethyl)-4,14-dihydroxy-6-oxomorphinan-3-carboxamide.[4][6] This document outlines the chemical synthesis of Samidorphan and the subsequent formation of its L-malate salt, a common form for pharmaceutical use.

Synthesis of Samidorphan from Naltrexone

The synthesis of Samidorphan from naltrexone involves a sequence of chemical transformations to introduce a carboxamide group at the C3 position and a hydroxyl group at the C4 position.[1][2]

Overall Synthetic Pathway



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Caption: Overall synthetic pathway from Naltrexone to Samidorphan.

Experimental Protocols

Step 1: Protection of the Ketone The synthesis begins with the protection of the ketone group of naltrexone as a ketal to prevent its reaction in subsequent steps.[1]

Step 2: Triflate Formation The phenolic hydroxyl group of the ketal-protected naltrexone is then converted to a triflate, which is a good leaving group for the subsequent palladium-catalyzed reaction.[1][2]

Step 3: Palladium-Mediated Aminocarbonylation An amide group is introduced via a palladium-mediated aminocarbonylation reaction at the C3 position.[1]

Step 4: Deprotection of the Ketal The ketal protecting group is removed under acidic conditions to regenerate the ketone.[1]

Step 5: Reductive Cleavage The final step in the synthesis of the Samidorphan base is a reductive cleavage to form the phenol at the C4 position.[1] A mixture of a compound (0.1 g), ammonium chloride (0.060 g), and ethanol (2 ml) is treated with zinc (0.065 g) at 25-30°C. The mixture is then heated to 60-70°C. After cooling, the reaction is quenched with water and aqueous ammonia, followed by extraction with ethyl acetate.[4]

Purification of Samidorphan

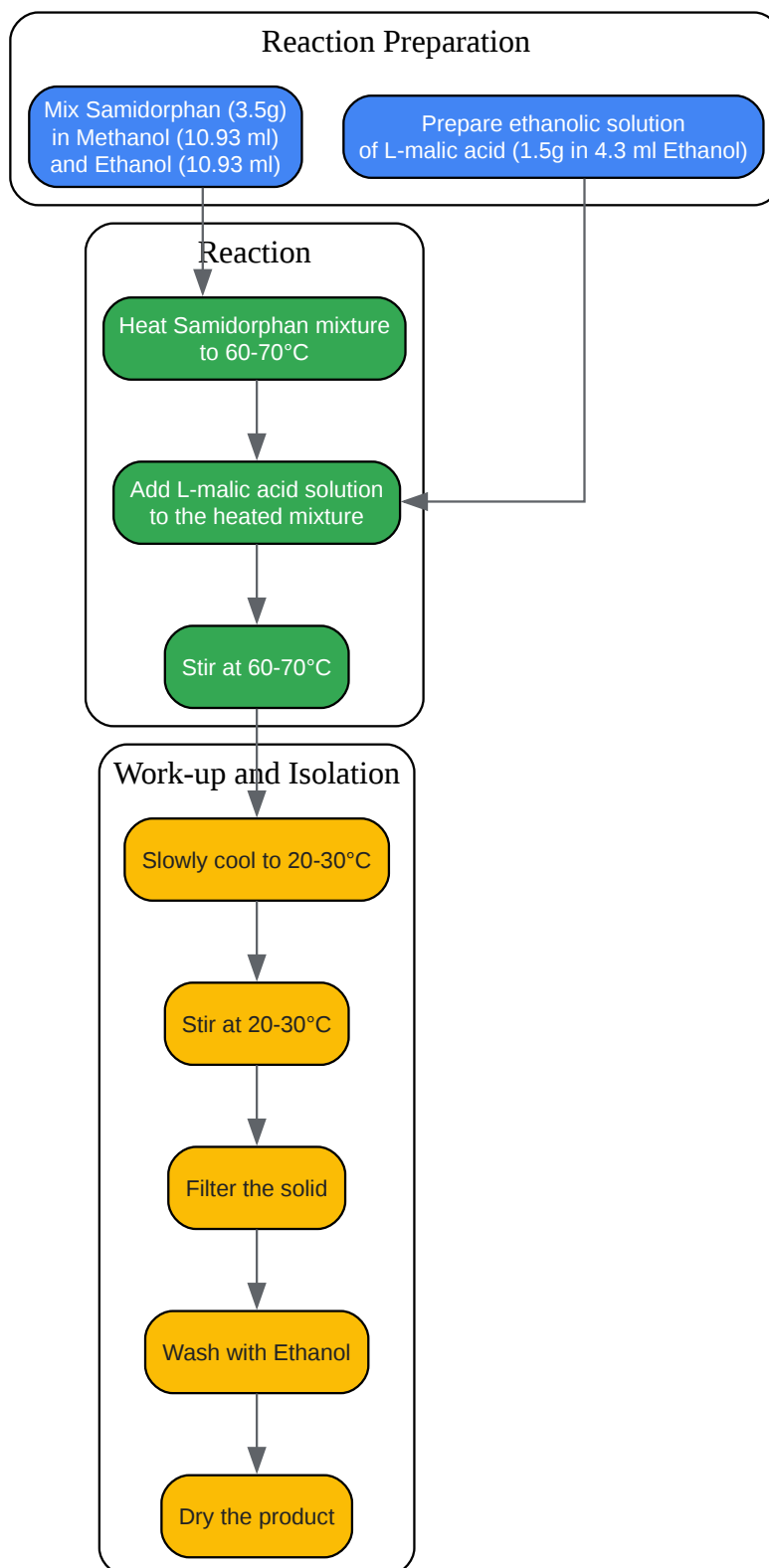
Crude Samidorphan can be purified to achieve a high degree of purity. One method involves treating a solution of crude Samidorphan in dichloromethane with an aqueous sodium hydroxide solution. The aqueous layer is then neutralized with hydrochloric acid.^[4] An alternative is crystallization from acetone or ethanol.^[7]

- Purity: Greater than 99.5% measured by HPLC can be achieved.^[4]

Synthesis of Samidorphan L-malate

The final step is the formation of the L-malate salt of Samidorphan, which can improve its stability and bioavailability.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **Samidorphan L-malate**.

Detailed Protocol

- A mixture of Samidorphan (3.5 g), methanol (10.93 ml), and ethanol (10.93 ml) is heated to 60-70°C.[4]
- An ethanolic solution of L-malic acid (1.5 g of L-malic acid in 4.3 mL of ethanol) is added to the reaction mixture at 60-70°C.[4]
- The reaction mixture is stirred at the same temperature.[4]
- The mixture is then slowly cooled to 20-30°C and stirred.[4]
- The resulting solid is filtered, washed with ethanol, and dried to yield the title compound.[4]

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of **Samidorphan L-malate**.

Table 1: Reaction Yields

Step/Product	Starting Material	Product	Yield	Reference
Reductive Cleavage	Intermediate D	Samidorphan	106 g (from 100g of formula-2a)	[4]
L-malate salt formation	Samidorphan (3.5 g)	Samidorphan L-malate	4 g	[4]
Overall Synthesis	Naltrexone	Samidorphan L-malate	Quantitative (salt formation)	[1]

Table 2: Purity and Analytical Data

Substance	Purity by HPLC	Impurities	Reference
Samidorphan (purified)	> 99.5%	-	[4]
Samidorphan (crude)	85.35%	Amine impurity: 0.56%, Amide impurity: 0.06%	[4]

Table 3: Particle Size Distribution of **Samidorphan L-malate**

Parameter	Value	Reference
D10	< 50 μm (preferred), < 100 μm (general)	[4]
D50	< 200 μm (preferred), < 250 μm (general)	[4]
D90	< 400 μm (preferred), < 500 μm (general)	[4]

Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Conduct all reactions in a well-ventilated fume hood.
- Refer to the Safety Data Sheet (SDS) for each reagent for specific handling and disposal information.[8]
- Zinc cyanide, a reagent mentioned in older synthetic routes, is highly toxic and should be handled with extreme caution.[4] The use of N-hydroxysuccinamide is a safer alternative.[4]

Conclusion

The protocol described provides a comprehensive guide for the synthesis of **Samidorphan L-malate** for research and development purposes. By following these procedures, researchers can obtain high-purity **Samidorphan L-malate**. The provided quantitative data and diagrams offer a clear and concise overview of the process.

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